Pent-2-ynal

Overview

Description

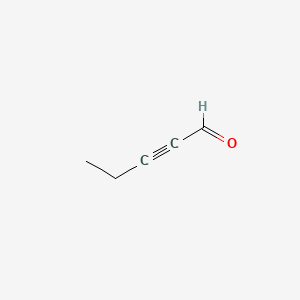

Pent-2-ynal is a chemical compound with the formula C5H6O . It has a molecular weight of 82.1005 . The IUPAC Standard InChI for Pent-2-ynal is InChI=1S/C5H6O/c1-2-3-4-5-6/h5H,2H2,1H3 .

Synthesis Analysis

Pent-2-ynal can be synthesized by many methods. One commonly used synthesis method is through the oxidation of 4-pentyn-1-ol using oxidizing agents such as PCC (pyridinium chlorochromate). This reaction leads to the formation of pent-2-ynal, water, and PCC.Molecular Structure Analysis

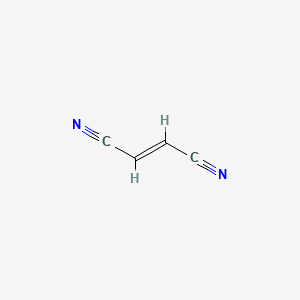

The Pent-2-ynal molecule contains a total of 11 bonds. There are 5 non-H bonds, 2 multiple bonds, 1 double bond, 1 triple bond, and 1 aldehyde (aliphatic) . The 2D chemical structure image of Pent-2-ynal is also called skeletal formula, which is the standard notation for organic molecules .Physical And Chemical Properties Analysis

Pent-2-ynal has a molecular weight of 82.1005 . The IUPAC Standard InChI for Pent-2-ynal is InChI=1S/C5H6O/c1-2-3-4-5-6/h5H,2H2,1H3 .Scientific Research Applications

General Anesthesia Effects : A study on the effects of general anesthesia on plasma metabolites and hormones in pigs mentioned pentobarbital, a barbiturate with structural similarity to Pent-2-ynal, showing its influence on physiological responses (Daş et al., 2016).

Tissue Permeability : Research on tissue permeability, particularly regarding insulin's effect on pentose uptake by the diaphragm, offers insights into how Pent-2-ynal or related compounds could interact with cellular membranes (Kipnis & Cori, 1957).

Catalytic Applications : A study on rhodium/phosphoramidite-alkene ligand complexes for catalytic asymmetric intramolecular hydroacylation highlights the potential application of Pent-2-ynal in catalysis (Hoffman & Carreira, 2011).

Renal Carcinogenicity of Solvents : Research on the renal carcinogenicity of solvents like pentachloroethane suggests a potential area of toxicological study for Pent-2-ynal and related compounds (Goldsworthy et al., 1988).

Thermodynamics in Pyrolysis : A study on the thermal decomposition of Pent-2-yne, closely related to Pent-2-ynal, provides insights into the thermodynamics and kinetics relevant in pyrolysis processes (Nguyen & King, 1982).

Dental Applications : Investigation into dipentaerythritol penta-acrylate phosphate for bonding methacrylates to zirconia suggests a role for Pent-2-ynal in dental materials science (Chen et al., 2016).

Reaction Repetition and Validation : A study on the base-catalyzed condensation reaction involving pent-2-enal emphasizes the importance of verifying experimental findings, which could be relevant for research involving Pent-2-ynal (Ryan et al., 2018).

Oxidation Kinetics and Thermodynamics : Research on the oxidation kinetics and thermodynamics of resonance-stabilized radicals, including pent-1-en-3-yl, can inform the understanding of reactive intermediates related to Pent-2-ynal (Döntgen et al., 2019).

Scaling of Morphogen Gradients : A study on the scaling of the Dpp activation gradient in Drosophila wing imaginal discs involving the protein Pentagone could provide a biological context for the effects of Pent-2-ynal or similar molecules (Ben-Zvi et al., 2011).

Theoretical Studies on Thermal Rearrangements : Theoretical investigations into the thermal rearrangements of compounds like 1-hexen-5-yne provide insights into reaction mechanisms that could be relevant for Pent-2-ynal chemistry (Bozkaya & Özkan, 2012).

properties

IUPAC Name |

pent-2-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-2-3-4-5-6/h5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTOSDJJTWPWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203646 | |

| Record name | Pent-2-ynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pent-2-ynal | |

CAS RN |

55136-52-2 | |

| Record name | Pent-2-ynal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055136522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pent-2-ynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural characteristics of 2-Pentynal?

A1: 2-Pentynal, also known as Pent-2-ynal, is an organic compound with the molecular formula C5H6O. Its molecular weight is 82.10 g/mol. While specific spectroscopic data is not provided in the given research papers, its structure can be described as containing both an aldehyde functional group and an alkyne functional group. [, ]

Q2: Can you describe a specific chemical reaction involving 2-Pentynal and its outcome?

A2: One research paper highlights a reaction where the sodium salt of dimethyl 1,3-acetonedicarboxylate reacts with 2-Pentynal. This reaction, conducted at room temperature in THF, follows a Michael addition-aldol cyclization sequence. The final product is dimethyl 2-hydroxy-4-pentylbenzene-1,3-dicarboxylate, formed with a 42% yield. This reaction is noteworthy because it allows for the regiocontrolled synthesis of tetrasubstituted aromatic rings. []

Q3: Are there any studies on the microwave and submillimeter spectroscopy of 2-Pentynal?

A3: Yes, research on the microwave and submillimeter spectroscopy of 2-Pentynal has been conducted. While specific details are not provided in the abstracts, this type of spectroscopy is crucial for understanding the compound's rotational energy levels and molecular structure. []

Q4: Has 2-Pentynal been investigated in the context of organometallic chemistry, specifically with ruthenium complexes?

A4: While not directly addressed with 2-Pentynal itself, one research paper explores the reactivity of Ru3(CO)12 with 2-pentynal-diethyl-acetal. This reaction leads to the formation of a novel ruthenium complex. This research highlights the potential of 2-Pentynal derivatives in organometallic synthesis and their interactions with transition metal complexes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4-difluoro-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]-1-cyclohexanecarboxamide](/img/structure/B1194787.png)

![3-[(2-Chlorophenyl)methyl]-5-methyl-7-(1-pyrrolidinyl)triazolo[4,5-d]pyrimidine](/img/structure/B1194797.png)

![[3-[3-(5-Methyl-2-furanyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-phenylmethanone](/img/structure/B1194798.png)

![2-Furanyl-[4-[3-(4-methoxyphenyl)-7-isothiazolo[4,5-d]pyrimidinyl]-1-piperazinyl]methanone](/img/structure/B1194800.png)